molecular formula C20H19ClFN3O B2357495 3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1185155-98-9

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2357495
CAS No.: 1185155-98-9
M. Wt: 371.84
InChI Key: MVZXLIFSHYCDKO-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[45]DEC-3-EN-2-ONE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and fluorobenzyl groups. Common reagents used in these reactions include halogenated benzyl compounds and nitrogen-containing heterocycles. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can be compared with other similar compounds, such as:

    3-(3-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the fluorobenzyl group, which may affect its biological activity and chemical properties.

    8-(4-Fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the chlorophenyl group, which may influence its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-[(4-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-3-1-2-15(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-14-4-6-17(22)7-5-14/h1-7,12H,8-11,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXLIFSHYCDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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